molecular formula C18H22N4O6S B14490157 Glycine, N-(N-(N-((5-(dimethylamino)-1-naphthalenyl)sulfonyl)glycyl)glycyl)- CAS No. 65251-20-9

Glycine, N-(N-(N-((5-(dimethylamino)-1-naphthalenyl)sulfonyl)glycyl)glycyl)-

Cat. No.: B14490157
CAS No.: 65251-20-9
M. Wt: 422.5 g/mol
InChI Key: ASBVTSWJALBNIZ-UHFFFAOYSA-N
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Description

2-(2-(2-(5-(Dimethylamino)naphthalene-1-sulfonamido)acetamido)acetamido)acetic acid is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a naphthalene ring substituted with a dimethylamino group and a sulfonamide group, which are further linked to acetamido groups. The compound’s structure allows it to participate in a variety of chemical reactions, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(5-(Dimethylamino)naphthalene-1-sulfonamido)acetamido)acetamido)acetic acid typically involves multiple steps, starting with the preparation of the naphthalene derivative. One common method involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride with acetamide under controlled conditions to form the intermediate sulfonamide. This intermediate is then subjected to further reactions with acetamido groups to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(5-(Dimethylamino)naphthalene-1-sulfonamido)acetamido)acetamido)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(2-(2-(5-(Dimethylamino)naphthalene-1-sulfonamido)acetamido)acetamido)acetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-(2-(5-(Dimethylamino)naphthalene-1-sulfonamido)acetamido)acetamido)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can form stable complexes with proteins, making it useful in studying protein dynamics and interactions. Additionally, its fluorescent properties allow it to be used in fluorescence resonance energy transfer (FRET) experiments to investigate molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(2-(5-(Dimethylamino)naphthalene-1-sulfonamido)acetamido)acetamido)acetic acid is unique due to its specific structural features, which provide distinct reactivity and fluorescence characteristics. Its ability to participate in a wide range of chemical reactions and its applications in various scientific fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

65251-20-9

Molecular Formula

C18H22N4O6S

Molecular Weight

422.5 g/mol

IUPAC Name

2-[[2-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C18H22N4O6S/c1-22(2)14-7-3-6-13-12(14)5-4-8-15(13)29(27,28)21-10-17(24)19-9-16(23)20-11-18(25)26/h3-8,21H,9-11H2,1-2H3,(H,19,24)(H,20,23)(H,25,26)

InChI Key

ASBVTSWJALBNIZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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